![molecular formula C18H21N3O5S B2552574 N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 2034397-34-5](/img/structure/B2552574.png)
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides are often explored for their antibacterial properties and potential as carbonic anhydrase inhibitors. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research on sulfonamide derivatives.
Synthesis Analysis
The synthesis of sulfonamide derivatives can vary based on the desired scaffold and functional groups present in the final molecule. For instance, paper describes the synthesis of sulfonamide isoxazolo[5,4-b]pyridines using aryl sulfonic chlorides, chlorosulfonic acid, and selected amines. The reactions were carried out using both classical and microwave methods, which suggests that the synthesis of this compound could potentially employ similar techniques for the introduction of the sulfonamide group.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their biological activity. In paper , the structures of pyrazole-3,4-dicarboxamide derivatives bearing sulfonamide moieties were characterized by FT-IR, 1H NMR, 13C NMR, and elemental analysis methods. These techniques are essential for confirming the identity and purity of the synthesized compounds, and similar methods would likely be used to analyze the molecular structure of this compound.
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions, depending on their functional groups and the reaction conditions. The papers provided do not detail specific reactions for the compound , but paper mentions the use of nano titania-supported sulfonic acid (n-TSA) as a catalyst for synthesizing xanthene and pyran derivatives. This indicates that sulfonamide compounds can be involved in catalytic cycles and may undergo reactions such as cyclization or condensation under the influence of catalysts.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. While the provided papers do not discuss the specific properties of this compound, they do highlight the importance of these properties in the context of biological activity and drug design. For example, paper tested the antibacterial and antiproliferative activities of synthesized sulfonamides, which are directly related to their chemical properties.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Sulfonamide derivatives have been synthesized and evaluated for their biological activities, particularly as carbonic anhydrase inhibitors and potential anticancer agents. For instance, Kucukoglu et al. (2016) synthesized a series of polymethoxylated-pyrazoline benzene sulfonamides and investigated their cytotoxic activities on tumor and non-tumor cell lines, as well as their inhibitory effects on carbonic anhydrase isoenzymes hCA I and hCA II. The study identified compounds with significant tumor selectivity and superior CA inhibitory activity, suggesting potential for further investigation as lead molecules (Kucukoglu et al., 2016).
Carbonic Anhydrase Inhibition
The role of sulfonamide derivatives as carbonic anhydrase inhibitors has been a significant area of research, given the enzyme's involvement in various physiological processes. Studies have synthesized and tested sulfonamide derivatives for their inhibitory effects on carbonic anhydrase isoforms, revealing compounds with potent inhibitory activity. This line of research highlights the potential therapeutic applications of sulfonamide-based compounds in treating conditions associated with dysregulated carbonic anhydrase activity.
Antimicrobial and Anticancer Properties
Research has also focused on the antimicrobial and anticancer properties of sulfonamide derivatives. Novel compounds have been synthesized and evaluated for their activity against various microbial strains and cancer cell lines, showing promise as potential antimicrobial and anticancer agents. For example, Thach et al. (2020) synthesized two series of sulfonamides and evaluated their in vitro antimicrobial activities, identifying compounds with significant inhibition of different microbial strains (Thach et al., 2020).
Propriétés
IUPAC Name |
N-(4-pyrazin-2-yloxycyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c22-27(23,15-5-6-16-17(11-15)25-10-9-24-16)21-13-1-3-14(4-2-13)26-18-12-19-7-8-20-18/h5-8,11-14,21H,1-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNLIWUAMYMSJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C2=CC3=C(C=C2)OCCO3)OC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


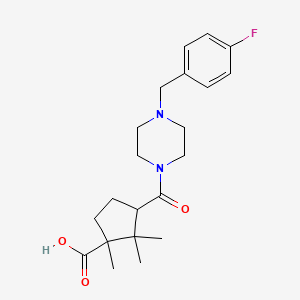
![N-(1-cyanocyclohexyl)-2-[5-(diethylsulfamoyl)-1-ethylbenzimidazol-2-yl]sulfanylacetamide](/img/structure/B2552494.png)
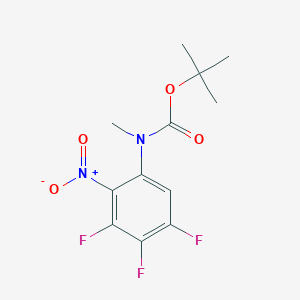
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxycyclobutane-1-carboxylic acid](/img/structure/B2552496.png)
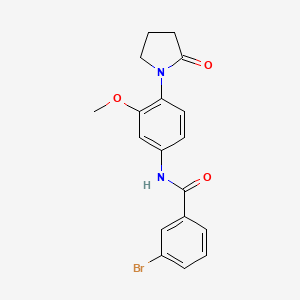
![Methyl 2-[(2R)-4,4-difluoropyrrolidin-2-yl]acetate;hydrochloride](/img/structure/B2552500.png)
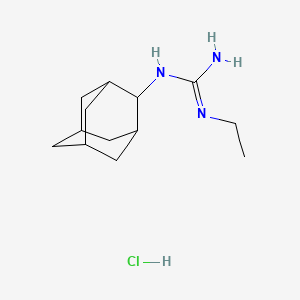

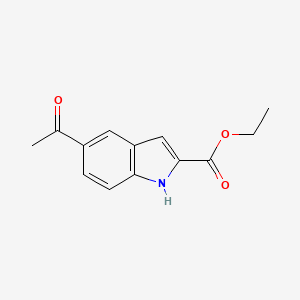
![(1S)-1,5-Anhydro-1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-D-glucitol 2,3,4,6-tetraacetate](/img/structure/B2552508.png)


![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2552513.png)